(4-Bromophenyl)(thiazol-2-yl)methanol (4-Bromophenyl)(thiazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 356552-30-2
VCID: VC2056757
InChI: InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H
SMILES: C1=CC(=CC=C1C(C2=NC=CS2)O)Br
Molecular Formula: C10H8BrNOS
Molecular Weight: 270.15 g/mol

(4-Bromophenyl)(thiazol-2-yl)methanol

CAS No.: 356552-30-2

Cat. No.: VC2056757

Molecular Formula: C10H8BrNOS

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)(thiazol-2-yl)methanol - 356552-30-2

Specification

CAS No. 356552-30-2
Molecular Formula C10H8BrNOS
Molecular Weight 270.15 g/mol
IUPAC Name (4-bromophenyl)-(1,3-thiazol-2-yl)methanol
Standard InChI InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H
Standard InChI Key WJQRNBMHNPHGCA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=NC=CS2)O)Br
Canonical SMILES C1=CC(=CC=C1C(C2=NC=CS2)O)Br

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

The molecular structure of the compound features a central thiazole ring with attached functional groups. Below is a comprehensive table summarizing the key identification parameters and physical properties of the compound:

Property(4-(4-Bromophenyl)thiazol-2-yl)methanol(2-(4-Bromophenyl)thiazol-4-yl)methanol
CAS Number1268073-94-421160-53-2
Molecular FormulaC₁₀H₈BrNOSC₁₀H₈BrNOS
Molecular Weight270.15 g/mol270.15 g/mol
IUPAC Name[4-(4-bromophenyl)thiazol-2-yl]methanol[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanol
InChI (for 2nd isomer)-InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10
InChIKey (for 2nd isomer)-HKIBHFBTMSKGEX-UHFFFAOYSA-N

The structural formula indicates the specific arrangement of atoms, with the bromophenyl group and methanol substituent positioned at different locations on the thiazole ring depending on the isomer .

Physicochemical Properties

The physicochemical properties determine the compound's behavior in chemical reactions and biological systems:

PropertyValueReference
XLogP3-AA (for 2nd isomer)2.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass268.95100 Da
Boiling PointNot Available
Melting PointNot Available
DensityNot Available

The compound possesses a moderate lipophilicity as indicated by its XLogP3-AA value, suggesting potential ability to cross biological membranes. The presence of one hydrogen bond donor and three acceptors provides opportunities for interaction with biological targets through hydrogen bonding, which is often critical for biological activity .

Synthesis and Preparation Methods

Related Synthetic Pathways

For related 4-(4-bromophenyl)-thiazol-2-amine derivatives, the synthesis pathway has been documented to involve the reaction of p-bromoacetophenone with thiourea in the presence of iodine as a catalyst. This reaction yields the 4-(4-bromophenyl)thiazol-2-amine intermediate, which can then be further functionalized. A similar approach, with modifications to introduce the methanol group instead of an amine, could potentially be employed for the synthesis of our target compound .

The specific reaction conditions would include:

  • Initial formation of the thiazole ring through cyclization reactions

  • Introduction of the bromophenyl group through appropriate coupling methods

  • Functionalization to incorporate the methanol moiety at the desired position

These synthetic procedures would typically be conducted under carefully controlled conditions to ensure regioselectivity and yield optimization .

Spectral Characteristics and Analytical Detection

Spectroscopic Properties

Spectroscopic methods provide essential tools for identifying and characterizing (4-Bromophenyl)(thiazol-2-yl)methanol:

Infrared Spectroscopy

Based on data from related compounds, the following IR spectral features would be expected:

Functional GroupExpected Wavenumber (cm⁻¹)Reference
C=C stretching (aromatic)~1590
C-Br stretching~600-670
C-S linkage (thiazole)~725-760
C=N linkage (thiazole)~1630-1670
O-H stretching (methanol)~3200-3400-

These characteristic bands would be instrumental in confirming the presence of key functional groups within the molecule .

Nuclear Magnetic Resonance

For related thiazole compounds, the following NMR signals have been observed:

Proton EnvironmentChemical Shift (δ ppm)Reference
Aromatic protons6.939-7.56
Thiazole ring C-H6.9-7.80
Methanol CH₂~4.0-4.5 (expected)-
OH proton~1.5-2.0 (expected, variable)-

For carbon-13 NMR, signals corresponding to the thiazole carbons typically appear at 100-170 ppm, with the exact values depending on the substitution pattern .

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 270/272 (with the characteristic isotope pattern for bromine-containing compounds), along with fragmentation patterns that could include loss of the hydroxyl group and cleavage at various positions within the molecule .

Biological Activities and Applications

Antimicrobial Activity

Related 4-(4-bromophenyl)-thiazol-2-amine derivatives have been evaluated for antimicrobial activity using turbidimetric methods. The presence of the thiazole ring combined with the bromophenyl substituent appears to confer antimicrobial properties against various bacterial and fungal strains, suggesting that our target compound might exhibit similar activities .

Anticancer Properties

Compounds with the 4-(4-bromophenyl)-thiazole scaffold have been tested against cancer cell lines, particularly the oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using Sulforhodamine B (SRB) assay. The results indicated potential antiproliferative activity, which might also be present in (4-Bromophenyl)(thiazol-2-yl)methanol, though specific studies would be necessary to confirm this hypothesis .

Structure-Activity Relationships

The biological activity of thiazole derivatives is often influenced by:

  • The position of substituents on the thiazole ring

  • The nature of the functional groups attached to the ring

  • The electronic and steric properties of these substituents

The specific arrangement in (4-Bromophenyl)(thiazol-2-yl)methanol, with the methanol group at position 2 and the bromophenyl at position 4 (or vice versa in the isomeric form), would likely influence its interaction with biological targets and consequently its pharmacological profile .

Crystallographic and Structural Analysis

Intermolecular Interactions

The presence of both hydrogen bond donors (OH group) and acceptors (N in thiazole, O in methanol) in (4-Bromophenyl)(thiazol-2-yl)methanol suggests the potential for significant intermolecular hydrogen bonding in the solid state. Additionally, π-π stacking interactions between the aromatic rings could contribute to crystal packing. These interactions would influence physical properties such as melting point, solubility, and crystal morphology .

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